Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate is a heterocyclic compound that contains an imidazole ring substituted with an ethyl ester group at the 4-position and an aminophenyl group at the 1-position
Mechanism of Action
Target of Action
Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate is a synthetic substance that belongs to the synthetic cathinone family
Mode of Action
This process occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light .
Biochemical Pathways
They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .
Pharmacokinetics
, which could influence its pharmacokinetic properties. Generally, compounds with a molecular weight below 500 have better absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with ethyl glyoxylate in the presence of a base, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazoquinoxalines: These compounds share the imidazole core and exhibit similar biological activities, such as anticancer and anti-inflammatory properties.
Indole Derivatives: These compounds also contain a heterocyclic ring and are known for their diverse biological activities.
Uniqueness
Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(2-aminophenyl)imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-7-15(8-14-10)11-6-4-3-5-9(11)13/h3-8H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBGIWMKCWTMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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